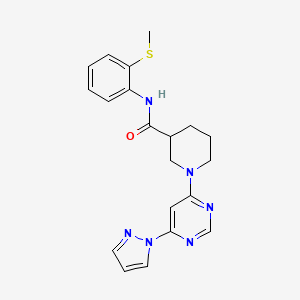![molecular formula C16H18FN3O2 B2737322 1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine CAS No. 1319128-06-7](/img/structure/B2737322.png)
1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine is a fluorinated pyrazole compound. Pyrazoles and their derivatives play crucial roles in various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-tumor functions. This specific compound has potential applications in the field of breast cancer research .
2.
Synthesis Analysis
- Pyrazole Formation : Subsequently, oxidative aromatization of pyrazoline occurs under conventional heating, resulting in the formation of the desired this compound .
3.
Molecular Structure Analysis
The compound’s molecular structure includes a pyrazole ring , a 4-fluorophenyl group , and a methoxypiperidine moiety . Spectroscopic techniques such as FT-IR, HR-MS, and 1D/2D NMR confirm its structure .
4.
Chemical Reactions Analysis
The compound’s reactivity and chemical behavior are influenced by its functional groups. Further studies may explore its reactions with other compounds, especially in the context of breast cancer treatment .
5.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research into the chemical structure related to 1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine has shown significant antimicrobial activities. Novel Schiff bases synthesized using derivatives including pyrazole-4-carboxaldehyde have exhibited excellent in vitro antimicrobial activity, highlighting the potential for developing new antimicrobial agents based on this chemical structure (Puthran et al., 2019). Similarly, the synthesis and characterization of pyrazoline & amino cyanopyridine derivatives have shown a wide range of therapeutic activities due to their antimicrobial properties (Dangar et al., 2014).
Anticancer Activity
Compounds with structures similar to this compound have been investigated for their potential anticancer activities. Notably, nicotinonitrile derivatives bearing imino moieties have shown to enhance apoptosis and inhibit tyrosine kinase, making them potent anticancer agents (El-Hashash et al., 2019). The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases also emphasized their in vitro cytotoxic activity, underscoring the relevance of this chemical structure in cancer research (Hassan et al., 2015).
Corrosion Inhibition
The application of pyrazolopyridine derivatives, akin to the structure of interest, has extended to the field of corrosion inhibition. These compounds have been used to study the corrosion of mild steel in acidic environments, demonstrating their effectiveness as corrosion inhibitors (Dandia et al., 2013). This research underscores the versatility of this chemical structure, offering potential in industrial applications to protect metals from corrosion.
Mecanismo De Acción
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-22-13-6-8-20(9-7-13)16(21)15-10-14(18-19-15)11-2-4-12(17)5-3-11/h2-5,10,13H,6-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZESBZQMQZJLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

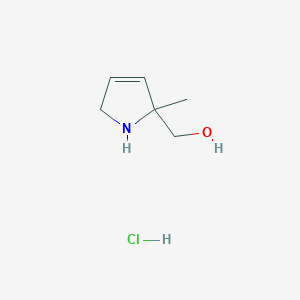

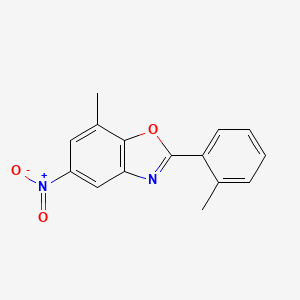
![Phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2737245.png)

![methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2737247.png)
![(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2737250.png)
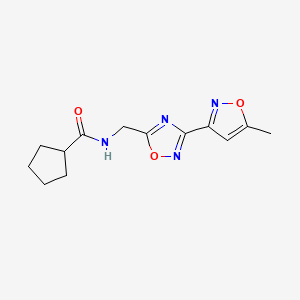
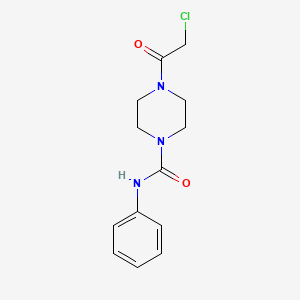
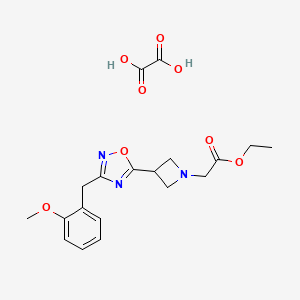
![1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2737255.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2737259.png)
![N-(2-(diethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2737261.png)
